molecular formula C18H19NO2 B1170882 CAROB TREE CERNEL FLOUR CAS No. 160552-72-7

CAROB TREE CERNEL FLOUR

Cat. No.: B1170882
CAS No.: 160552-72-7
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Preparation Methods

Synthetic Routes and Reaction Conditions: Carob tree kernel flour is typically produced by grinding the seeds of the carob tree. The seeds are first cleaned and dried, then roasted to enhance their flavor and nutritional properties . The roasted seeds are then ground into a fine powder, which is the carob tree kernel flour.

Industrial Production Methods: In industrial settings, the production of carob tree kernel flour involves several steps:

    Harvesting: Carob pods are harvested when they are fully ripe.

    Cleaning and Drying: The pods are cleaned to remove any impurities and then dried to reduce moisture content.

    Roasting: The dried pods are roasted at controlled temperatures to enhance flavor and nutritional value.

    Grinding: The roasted pods are ground into a fine powder using industrial grinders.

    Sieving: The ground powder is sieved to obtain a uniform particle size.

Chemical Reactions Analysis

Carob tree kernel flour undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Comparison with Similar Compounds

Carob tree kernel flour is unique compared to other similar compounds due to its high content of polyphenols and absence of caffeine and theobromine. Similar compounds include:

Carob tree kernel flour stands out for its versatility, nutritional benefits, and wide range of applications in various fields.

Properties

CAS No.

160552-72-7

Molecular Formula

C18H19NO2

Molecular Weight

0

Synonyms

CAROB TREE CERNEL FLOUR

Origin of Product

United States

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